molecular formula C11H15NO2 B1308983 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine CAS No. 91246-63-8

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

Cat. No. B1308983
CAS RN: 91246-63-8
M. Wt: 193.24 g/mol
InChI Key: BDTTYRMUFWQXNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine” is represented by the SMILES string O=C(N)C(C=C1)=CC=C1OCC2OCCC2 . The InChI key is NBXYEYDZHYVHFD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine” include a molecular weight of 221.25 . It’s a solid substance . More specific properties like melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Furan Ring Opening and Indole Ring Closure : A novel approach was described for synthesizing 4-(2-indolyl)-3-buten-2-ones based on condensation of 2-tosylaminobenzyl alcohols with N-tosylfurfurylamine, featuring pseudooxidative furan ring opening via protolytic elimination of tosylamide (Butin & Smirnov, 2005).

  • Preparation of Tetrasubstituted Furans : An efficient method was developed for the synthesis of tetrasubstituted furans containing a nitromethyl group at the 4-position, exploring the applications of 4-(nitromethyl)furans in the synthesis of highly functionalized bis(furyl)oxime (Wan, Zhu, Peng, & Deng, 2021).

  • Synthesis of Tetrasubstituted Furans : A one-pot, two-step sequence involving SmI2-promoted reduction and Pd-catalyzed cyclization was utilized to obtain tetrasubstituted furans from readily available 4,5-epoxyalk-2-ynyl ester followed by Pd(0)-promoted cyclization (Aurrecoechea & Pérez, 2001).

Biological and Pharmaceutical Applications

  • Cytotoxic Evaluation of Derivatives : Certain 4‐(phenylamino)furo[2,3‐b]quinoline and 2‐(furan‐2‐yl)‐4‐(phenylamino)quinoline derivatives were synthesized and evaluated in vitro against a full panel of NCI's 60 cancer cell lines, with some derivatives showing significant cytotoxicity, indicating potential for cancer treatment research (Zhao et al., 2005).

Materials Science and Electrochemistry

  • Electrochromic Devices : 4-(Furan-2-yl)phenyl-containing polydithienylpyrroles showed promising results as electrodes for high contrast and coloration efficiency in electrochromic devices. These materials displayed rapid switching time and high transmittance change, which is critical for the development of efficient electrochromic devices (Wang, Chang, & Wu, 2019).

Mechanism of Action

The mechanism of action of “4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine” is not specified in the sources I found. It’s important to note that the mechanism of action can vary depending on the biological or chemical context in which this compound is used .

Safety and Hazards

The safety information available indicates that “4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine” may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes . It’s classified under Combustible Solids for storage .

properties

IUPAC Name

4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTTYRMUFWQXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424400
Record name 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

CAS RN

91246-63-8
Record name 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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